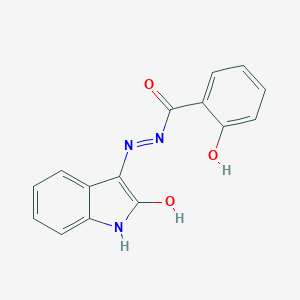

2-hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a synthetic heterocyclic compound derived from isatin (indole-2,3-dione), a scaffold known for its diverse pharmacological activities. The compound features a benzohydrazide moiety linked to a 2-hydroxy-substituted indole ring. Studies highlight its dual role in anti-inflammatory and anticancer applications. For instance, derivatives of this compound demonstrated potent anti-inflammatory activity via COX-1/2 inhibition, with compounds VIIc and VIId outperforming reference drugs indomethacin and celecoxib in docking studies . In anticancer contexts, derivatives like 3,4,5-trimethoxy-N'-[5-methyl-2-oxoindol-3-ylidene]benzohydrazide (5t) induced apoptosis in leukemia and carcinoma cell lines at submicromolar concentrations .

Preparation Methods

Conventional Condensation Using Glacial Acetic Acid

The most widely documented method involves refluxing 2-hydroxybenzohydrazide with substituted isatins in methanol, catalyzed by glacial acetic acid . For instance, 2-hydroxybenzohydrazide (0.01 mol) and isatin (0.01 mol) are combined in 50 mL methanol with 1–2 mL glacial acetic acid . The mixture is refluxed for 6–7 hours , yielding colored precipitates upon cooling. The crude product is filtered, washed with cold methanol, and recrystallized from ethanol or methanol .

Key Parameters:

-

Solvent: Methanol or ethanol.

-

Catalyst: Glacial acetic acid (1–5% v/v).

-

Temperature: Reflux (65–70°C).

-

Reaction Time: 6–7 hours.

This method is reproducible but requires prolonged heating, which may limit scalability.

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances reaction efficiency for analogous benzohydrazides. While direct data for the target compound is limited, studies on 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide (HTMBH) demonstrate that ultrasound reduces reaction times from 3 hours to 4 minutes and increases yields from 78% to 95% . Adapting this approach, 2-hydroxybenzohydrazide and isatin could be sonicated in ethanol at 25–40°C , eliminating the need for reflux .

Advantages Over Conventional Methods:

-

Time Efficiency: 4–10 minutes vs. 6–7 hours.

-

Yield Improvement: Up to 95%.

Alternative Catalytic Systems

Sulfuric acid has been employed as a catalyst in related benzohydrazide syntheses. For N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide , sulfuric acid (1–2 drops) in ethanol facilitated condensation at reflux temperatures with yields exceeding 80% . Applying this to the target compound, 2-hydroxybenzohydrazide and isatin could be refluxed in ethanol with H₂SO₄ , though product stability under acidic conditions requires validation .

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Conventional | Glacial AcOH | Methanol | 65–70 | 6–7 | 70–85 |

| Ultrasound | None | Ethanol | 25–40 | 0.07–0.17 | 90–95 |

| Acid-Catalyzed | H₂SO₄ | Ethanol | 78 | 1–2 | 80–85 |

Purification and Characterization

Post-synthesis, the compound is typically purified via recrystallization from ethanol or methanol . Characterization involves:

-

FT-IR: Peaks at 3320 cm⁻¹ (N–H stretch) , 1623 cm⁻¹ (C=O) , and 1479 cm⁻¹ (C–N) .

-

¹H NMR (CDCl₃): Signals for indole NH (δ 10.2–11.5 ppm) , hydrazide NH (δ 8.5–9.0 ppm) , and aromatic protons (δ 6.5–8.0 ppm) .

-

Elemental Analysis: Matches calculated C, H, N values within ±0.3% .

Industrial-Scale Considerations

While lab-scale methods are well-established, industrial production may favor ultrasound-assisted synthesis for its rapid kinetics and high yields . Electrochemical methods, successful for related compounds like 2-(2-oxoindolin-3-ylidene)malononitrile , could also be explored using molecular iodine catalysts under green conditions.

Challenges and Optimization Opportunities

-

By-Product Formation: Prolonged heating in conventional methods may degrade reactants.

-

Catalyst Recovery: Homogeneous catalysts (e.g., H₂SO₄) complicate recycling.

-

Solvent Selection: Methanol offers better solubility but higher toxicity than ethanol.

Future work should investigate heterogeneous catalysts (e.g., chitosan) and microwave-assisted synthesis to further improve efficiency.

Chemical Reactions Analysis

WAY-358024 undergoes several types of chemical reactions, including:

Oxidation: WAY-358024 can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed on WAY-358024 using reducing agents to yield reduced forms of the compound.

Substitution: WAY-358024 can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Research indicates that 2-hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including estrogen receptor-positive breast cancer (MCF-7) and other malignancies . The compound's mechanism appears to involve the induction of apoptosis in cancer cells while sparing non-cancerous cells, making it a promising candidate for further development as an anticancer agent.

Other Therapeutic Applications

Beyond its anticancer properties, this compound has potential applications in other therapeutic areas:

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential for development as antimicrobial agents.

- Anti-inflammatory Effects : Preliminary studies indicate that derivatives may possess anti-inflammatory properties, warranting further investigation .

Case Studies and Research Findings

Several studies have evaluated the pharmacological profile of this compound:

- Anticancer Evaluation : A study screened various derivatives for their anticancer activity against MCF-7 cells. Results indicated that certain modifications to the indole structure enhanced potency significantly .

- Molecular Docking Studies : Investigations into the binding affinity of this compound with target proteins involved in cancer progression revealed promising interactions that could lead to the design of more effective analogs .

Mechanism of Action

WAY-358024 exerts its effects by inhibiting the activity of GSK-3 beta. GSK-3 beta is a serine/threonine kinase that plays a crucial role in various cellular processes. By inhibiting GSK-3 beta, WAY-358024 can modulate the phosphorylation of downstream targets, leading to changes in cellular functions such as glycogen metabolism, cell differentiation, and apoptosis . The molecular targets and pathways involved in the mechanism of action of WAY-358024 include the Wnt signaling pathway and the insulin signaling pathway .

Comparison with Similar Compounds

The pharmacological profile of 2-hydroxy-N'-(2-oxoindol-3-ylidene)benzohydrazide derivatives is heavily influenced by substituents on the indole and benzohydrazide moieties. Below is a detailed comparison with structurally analogous compounds:

MDA-19 (N'-[(3Z)-1-(1-hexyl)-2-oxoindol-3-ylidene]benzohydrazide)

- Structural Difference : Incorporates a hexyl group at the indole N1 position instead of a hydroxyl group.

- Activity : Acts as a selective CB2 receptor agonist, alleviating neuropathic pain without CNS side effects . It also suppresses osteosarcoma tumor growth via PI3K/Akt/mTOR pathway inhibition .

- Mechanistic Contrast: Unlike 2-hydroxy derivatives, MDA-19 targets cannabinoid receptors, indicating divergent therapeutic pathways.

CDK2 Inhibitors (Nitro-Substituted Derivatives)

- Examples :

- Activity : These derivatives inhibit CDK2, a kinase critical in cell cycle regulation. The nitro group enhances binding affinity via polar interactions with CDK2’s ATP-binding pocket .

- ADMET Profile: Trifluoromethyl and amino substituents improve solubility and reduce toxicity compared to nitro derivatives .

3,4,5-Trimethoxy Derivative (5t)

- Structural Feature : Methoxy groups at positions 3, 4, and 5 on the benzohydrazide ring.

- Activity: Exhibits broad-spectrum cytotoxicity (IC50: 0.1–1.2 µM) against leukemia (L1210, K562) and solid tumors (HeLa).

- Advantage Over Parent Compound : Methoxy groups enhance lipophilicity and membrane permeability, improving tumor penetration.

Anti-inflammatory Derivatives

- Key Compounds :

- VIIc/VIId : Electron-withdrawing groups (e.g., nitro, chloro) on the benzohydrazide ring.

- Activity : Showed 30–50% greater COX-1/2 inhibition than indomethacin in molecular docking. In vivo anti-inflammatory efficacy at 100 mg/kg .

- Structural Insight : Electron-withdrawing groups stabilize ligand-enzyme interactions via hydrogen bonding and hydrophobic contacts .

Structural-Activity Relationship (SAR) Analysis

Pharmacokinetic and Toxicity Considerations

- Solubility: Methoxy and amino substituents increase aqueous solubility (e.g., compound 2f: logP = 2.1) compared to nitro derivatives (logP = 3.5) .

- Metabolism : Nitro groups are prone to reduction, generating reactive intermediates that may cause hepatotoxicity .

- Environmental Impact : Trifluoromethyl derivatives exhibit lower aquatic toxicity (EI = 12) vs. nitro analogs (EI = 28) .

Biological Activity

2-Hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as WAY-358024, is a compound with significant biological activity, particularly as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β). This enzyme plays a critical role in various cellular processes, including metabolism, cell differentiation, and apoptosis. The exploration of this compound's biological properties has garnered attention due to its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

- Molecular Formula : C15H11N3O3

- Molecular Weight : 281.27 g/mol

- IUPAC Name : this compound

- InChI Key : FSSFZQBAHGKEQZ-UHFFFAOYSA-N

GSK-3β is involved in the regulation of numerous signaling pathways. Inhibition of this kinase by this compound can lead to:

- Increased Glycogen Synthesis : By inhibiting GSK-3β, the compound promotes glycogen synthesis in liver and muscle tissues.

- Neuroprotective Effects : GSK-3β inhibition has been linked to neuroprotection and may help in the treatment of Alzheimer's disease by reducing tau phosphorylation.

- Antitumor Activity : The compound's ability to modulate cell signaling pathways positions it as a potential agent against various cancers.

Biological Activity Data

Recent studies have highlighted the biological activity of this compound through various assays:

Case Studies

- Antimicrobial Studies : A study evaluated the efficacy of various benzohydrazones against Mycobacterium tuberculosis. The results indicated that this compound showed promising antimicrobial activity, suggesting its potential application in treating tuberculosis infections .

- Cancer Research : In vitro studies demonstrated that this compound could induce apoptosis in several cancer cell lines by modulating GSK-3β pathways. This effect was attributed to its ability to disrupt cellular signaling leading to increased cell death .

Future Directions

Research into this compound is ongoing, with potential future studies focusing on:

- In Vivo Efficacy : Further investigations are needed to assess the compound's effectiveness in animal models for diseases such as cancer and neurodegenerative disorders.

- Structure-Aactivity Relationship (SAR) : Understanding how structural modifications affect biological activity could lead to the development of more potent derivatives.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological effects will provide insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and optimization strategies for synthesizing 2-hydroxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide derivatives?

Methodological Answer: The most common synthetic route involves condensing substituted isatins with hydrazide derivatives under acidic or solvent-mediated conditions. For example, derivatives are synthesized by refluxing equimolar quantities of isatin and hydrazides in ethanol or DMF with catalytic acetic acid (yields: 40–95%) . Optimization strategies include:

- Solvent selection : Ethanol or DMF mixtures (3:1 ratio) improve reaction efficiency .

- Substituent effects : Electron-withdrawing groups (e.g., -Br, -Cl) on isatin enhance yields (e.g., 95% for 5-fluoro derivative) .

- Temperature control : Reactions often proceed at reflux (80–100°C) to avoid decomposition of thermally sensitive intermediates .

Table 1: Representative Derivatives and Yields

| Substituent on Isatin | Derivative Code | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5-Fluoro | 5d | 95 | >300 |

| 5-Methoxy | 5e | 75 | >300 |

| 1-Methyl | 5f | 41 | 258–260 |

Q. What spectroscopic and analytical techniques are used to characterize these compounds?

Methodological Answer:

- FT-IR : Confirms hydrazone formation (C=O stretch at 1650–1700 cm⁻¹, N-H bend at 3200–3300 cm⁻¹) .

- ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, indole NH at δ 10–12 ppm) .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺ for 5t at m/z 439.2) .

- X-ray Crystallography : Resolves stereochemistry (e.g., monoclinic crystal system for chlorobenzyl derivatives) .

Advanced Research Questions

Q. How do structural modifications influence anticancer activity, and what mechanisms drive cytotoxicity?

Methodological Answer:

- Substituent impact : The 3,4,5-trimethoxybenzohydrazide derivative (5t) shows submicromolar IC₅₀ values (e.g., 0.8 µM against HeLa cells) due to enhanced membrane permeability .

- Mechanistic studies :

- Apoptosis assays : Flow cytometry with Annexin V-FITC/PI staining confirms caspase activation and mitochondrial membrane depolarization .

- DNA fragmentation : Gel electrophoresis detects ladder patterns indicative of programmed cell death .

- SAR trends : Bulky substituents (e.g., tert-butyl) reduce activity, while methoxy groups improve solubility and target binding .

Table 2: Cytotoxicity of Select Derivatives

| Derivative | Cell Line (IC₅₀, µM) | Key Substituent |

|---|---|---|

| 5t | HeLa: 0.8 | 3,4,5-Trimethoxy |

| 5g | L1210: 12.4 | 5-Bromo, 1-Methyl |

| 5d | K562: 9.7 | 5-Fluoro |

Q. What computational approaches are used to predict biological targets and binding modes?

Methodological Answer:

- Molecular docking : Glide docking (Schrödinger Suite) evaluates interactions with receptors like CB2R (e.g., binding affinity of -9.2 kcal/mol for chlorobenzyl derivatives) .

- Protein model selection : Docking into 132 CB2R models identifies optimal binding pockets using scoring functions (e.g., Glide SP) .

- ADMET prediction : SwissADME predicts logP (2.5–3.8) and bioavailability, guiding lead optimization .

Q. How do researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Dose-response validation : Replicate assays with standardized protocols (e.g., MTT for cytotoxicity) to address variability in IC₅₀ values .

- Control experiments : Compare with reference agonists (e.g., Diaz et al.’s CB2R agonist) to contextualize potency .

- In vivo corroboration : Translate in vitro findings using rodent models (e.g., doxorubicin-induced cardiotoxicity assay for cardioprotective derivatives) .

Example of Data Contradiction Resolution:

A derivative showing low cytotoxicity in vitro (IC₅₀ >20 µM) but high cardioprotective activity in vivo may require metabolite profiling to identify active intermediates .

Properties

Molecular Formula |

C15H11N3O3 |

|---|---|

Molecular Weight |

281.27 g/mol |

IUPAC Name |

2-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |

InChI |

InChI=1S/C15H11N3O3/c19-12-8-4-2-6-10(12)14(20)18-17-13-9-5-1-3-7-11(9)16-15(13)21/h1-8,16,19,21H |

InChI Key |

FSSFZQBAHGKEQZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.